molecular formula C12H11FN2O B3098568 6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338665-61-4

6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B3098568
CAS RN: 1338665-61-4
M. Wt: 218.23
InChI Key: FKEZWDPXWZMVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one (FTHBN) is a synthetic organic compound that has been used in various research applications, including drug development and biomedical research. This compound has attracted attention due to its unique chemical structure and potential applications. FTHBN has a wide range of biochemical and physiological effects, and has been studied for use in drug design, drug delivery, and other areas of biomedical research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Martin et al. (1987) demonstrated a novel synthetic route for 1,2,3,4-tetrahydrobenzo[c]-1,5-naphthyridines, which are structurally similar to the chemical , leading to new possibilities in heterocyclic chemistry (Martin, Scott, Setescak, & Engen, 1987).
  • Fluorescent DNA-binding Compounds : Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines, related to the compound of interest, and found them to exhibit strong fluorescence, particularly in the context of DNA intercalation (Okuma et al., 2014).

Biological and Pharmacological Applications

  • Potential in Alzheimer's Disease Therapy : Balmori et al. (2017) discussed the synthesis of tetrahydrobenzo[b][1,8]naphthyridines, which are structurally similar, showing potential as non-hepatotoxic and antioxidant agents with moderate human acetylcholinesterase inhibition, hinting at possible applications in Alzheimer's disease therapy (Balmori et al., 2017).
  • Anticancer Activity : Kong et al. (2018) studied a naphthyridine derivative that demonstrated anticancer activity in human melanoma cells, showing both apoptosis and necroptosis induction, indicating potential utility in cancer treatment (Kong et al., 2018).

Synthesis Techniques and Derivatives

  • Advanced Synthesis Techniques : Mishra et al. (2017) developed an Ag(I)-catalyzed one-pot synthesis method for 4-fluorobenzo[b][1,6]naphthyridines, showcasing advancements in synthetic chemistry that could be relevant to the compound (Mishra et al., 2017).

Potential Therapeutic Applications

  • Antibacterial Agents : Matsumoto et al. (1984) synthesized 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing potent in vitro antibacterial activity, suggesting potential therapeutic applications for similar compounds (Matsumoto et al., 1984).

properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-2-7-11(9)15-10-4-5-14-6-8(10)12(7)16/h1-3,14H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZWDPXWZMVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 2
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 3
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 4
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 5
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Reactant of Route 6
6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.